2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Drug Discovery and Development
The pyrimidine core is a prolific feature in a vast array of pharmaceuticals, demonstrating its broad therapeutic applicability. tandfonline.com Its structural resemblance to endogenous molecules allows pyrimidine-based drugs to readily interact with biological targets like enzymes and genetic material. nih.gov This has led to the development of a multitude of FDA-approved drugs for treating a wide spectrum of diseases. nih.gov
The therapeutic landscape of pyrimidine derivatives is remarkably diverse, encompassing treatments for cancer, viral infections, and bacterial diseases. nih.govijpsr.com In oncology, pyrimidine analogs such as 5-Fluorouracil (B62378) are cornerstones of chemotherapy, primarily by inhibiting DNA synthesis in rapidly dividing cancer cells. gsconlinepress.comnih.gov The pyrimidine framework is also central to the design of kinase inhibitors, a class of targeted cancer therapies that interfere with cell signaling pathways crucial for tumor growth. acs.orgacs.orgrsc.org A number of approved and investigational kinase inhibitors targeting enzymes like EGFR, Aurora kinase, and CDKs feature a pyrimidine core. ekb.egacs.orgmdpi.comrsc.org
Beyond cancer, pyrimidines are vital in antiviral therapy. nih.gov Nucleoside analogs containing a pyrimidine ring, such as Zidovudine (AZT) and Lamivudine, are potent inhibitors of viral replication and have been instrumental in the management of HIV/AIDS. nih.govgsconlinepress.com The scaffold's utility also extends to antibacterial agents like Trimethoprim and various antimalarial drugs. gsconlinepress.comnih.gov The continued exploration of pyrimidine derivatives promises to deliver novel therapeutic agents to address unmet medical needs and combat drug resistance. nih.govekb.eg
| Drug Name | Therapeutic Class | Mechanism of Action/Target |
|---|---|---|
| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis. gsconlinepress.comnih.gov |
| Imatinib | Anticancer | Tyrosine kinase inhibitor. tandfonline.com |
| Palbociclib | Anticancer | Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). rsc.org |
| Zidovudine (AZT) | Antiviral | Inhibits viral reverse transcriptase, used in HIV/AIDS treatment. gsconlinepress.comnih.gov |
| Lamivudine | Antiviral | Inhibits reverse transcriptase in HIV and hepatitis B. gsconlinepress.comgsconlinepress.com |
| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase. nih.gov |
| Pyrimethamine (B1678524) | Antimalarial | Inhibits dihydrofolate reductase in protozoa. gsconlinepress.com |
Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. mdpi.comnih.gov Halogenated pyrimidines, such as the subject of this article, 2,4-Dichloro-6-ethyl-5-fluoropyrimidine , serve as highly versatile building blocks for constructing more complex, functionalized molecules. mdpi.com The carbon-halogen bonds provide reactive sites for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. nih.govacs.org
The reactivity of the halogen substituents on a pyrimidine ring is position-dependent. In dichloropyrimidines like 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. acs.orgguidechem.comwuxiapptec.com This differential reactivity allows for selective, sequential substitution, enabling chemists to introduce different functional groups at specific positions. acs.orgguidechem.com However, this selectivity can be influenced by various factors, including the substituents already on the ring and the specific reaction conditions employed. guidechem.comwuxiapptec.com
Fluorinated pyrimidines are a particularly important subclass in medicinal chemistry. nih.govwikipedia.org The fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles. researchgate.net The synthesis of 2,4-dichloro-5-fluoropyrimidine (B19854) itself is typically achieved through the chlorination of 5-fluorouracil. researchgate.net
Halogenated pyrimidines are key precursors in the synthesis of a wide range of biologically active compounds. researchgate.net They are frequently used in Suzuki, Stille, and Sonogashira coupling reactions to form new carbon-carbon bonds, and in Buchwald-Hartwig amination to form carbon-nitrogen bonds. acs.orgguidechem.comnbinno.com This versatility makes them indispensable tools in modern drug discovery, allowing for the systematic modification of molecular structures to optimize biological activity and properties. rsc.orgsemanticscholar.org The strategic placement of halogens, as seen in this compound, provides multiple handles for diversification, making it a valuable intermediate for creating libraries of novel compounds for biological screening. googleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-85-6 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Dichloro 6 Ethyl 5 Fluoropyrimidine and Analogues
Classical and Contemporary Synthetic Routes to 2,4-Dichloro-5-fluoropyrimidine (B19854) Derivatives
The preparation of 2,4-dichloro-5-fluoropyrimidine derivatives has traditionally relied on the chlorination of 5-fluorouracil (B62378) and its derivatives. Over time, these methods have been refined, and new approaches have been developed to improve efficiency, yield, and safety.
Reaction of 5-Fluorouracil with Chlorinating Agents: Process Optimization and Mechanistic Studies
A common and effective method for synthesizing 2,4-dichloro-5-fluoropyrimidine involves the reaction of 5-fluorouracil (5-FU) with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of an acid acceptor like N,N-dimethylaniline (DMA). researchgate.net Research has focused on optimizing this process by investigating the effects of molar ratios of reactants, reaction temperature, and reaction time. researchgate.net
Optimized Reaction Parameters for the Synthesis of 2,4-dichloro-5-fluoropyrimidine:
| Parameter | Optimal Value |
| Molar Ratio (5-FU to POCl₃) | 1:10 |
| Molar Ratio (5-FU to DMA) | 1:1.5 |
| Reaction Temperature | 114°C |
| Reaction Time | 2 hours |
Under these optimized conditions, a maximum yield of 92.2% of 2,4-dichloro-5-fluoropyrimidine can be achieved. researchgate.net Mechanistic studies suggest that the π electron distribution around the pyrimidine (B1678525) ring, influenced by the substituents, plays a crucial role in the course of the chlorination and the formation of by-products. researchgate.net
Further investigations into the chlorination of 5-fluorouracil have revealed the formation of various intermediates. nih.gov For instance, in a chlorinated environment, 5-FU can form 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil. nih.gov Subsequent chlorination can lead to an N-chlorinated intermediate, which may then undergo pyrimidine ring opening to yield 2-chloro-2-fluoro-3,3-dihydroxypropanoic acid after the loss of a chlorinated urea (B33335) fragment. nih.gov
Utilization of Triphosgene (B27547) and Tertiary Amine Catalysts for Efficient Synthesis
An alternative and efficient industrial method for preparing 2,4-dichloro-5-fluoropyrimidine utilizes triphosgene (bis(trichloromethyl)carbonate) in the presence of a tertiary amine catalyst. google.com This method involves slowly adding 5-fluorouracil, trichloroethylene, and triphosgene to the catalyst at room temperature, followed by refluxing for 2 to 24 hours. google.com
This process offers several advantages over traditional methods, including:
Shorter reaction times. google.com
High product purity (over 98%). google.com
Operation under normal pressure, simplifying the procedure. google.com
Reduced production costs and less corrosion to equipment. google.com
Generation of less waste, particularly avoiding phosphoric acid-containing wastewater. google.com
Cyclization Approaches for Fluoropyrimidine Systems
The construction of the fluoropyrimidine ring system can also be achieved through cyclization reactions. These methods often involve the condensation of smaller, functionalized molecules. For instance, the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a precursor to 2,4-dichloro-6-ethyl-5-fluoropyrimidine, can be achieved through a concise and efficient method involving the intermediate 2-fluoro-3-oxo ethyl valerate. patsnap.com
Microwave-assisted cyclization reactions have also been developed to provide faster and more efficient access to fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com Additionally, [3+3] cyclocondensation reactions using NCN-dinucleophiles are a viable strategy for assembling pyrimidine-based heterocycles. nih.gov
Industrial-Scale Synthesis and Process Improvement Strategies
The industrial-scale synthesis of 2,4-dichloro-5-fluoropyrimidine and its analogues presents challenges related to cost, safety, and environmental impact. A method for preparing 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) on an industrial scale involves reacting 6-ethyl-5-fluoropyrimidin-4(3H)-one with phosphorus oxychloride in dichloromethane (B109758) with triethylamine (B128534) as a base. chemicalbook.com This process, when scaled up, can yield the product in high purity (99.6%) and yield (99%). chemicalbook.com
Process improvements often focus on simplifying operations and reducing waste. The use of triphosgene, as mentioned earlier, is one such improvement that eliminates the production of phosphoric acid waste. google.com Continuous microflow processes are also being explored for the synthesis of related fluorinated intermediates, offering advantages in mass and heat transfer, which can shorten reaction times and improve safety for highly exothermic reactions. researchgate.netresearchgate.net
Stereoselective Synthesis of Pyrimidine Derivatives Utilizing Organozinc Species
For the synthesis of chiral pyrimidine derivatives, stereoselectivity is a critical consideration. The use of organozinc species has been shown to be effective in achieving high stereoselectivity in the synthesis of certain pyrimidine-containing compounds. googleapis.com
This process likely proceeds through the in situ formation of an organozinc species from the reaction of zinc with a starting material such as 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. googleapis.com This organozinc intermediate then reacts with another component, for example, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to produce the desired product with high stereoselectivity. googleapis.com Careful control of reaction conditions, such as temperature (ideally between -10°C and +15°C), is crucial for achieving high molar ratios of the desired enantiomeric pair. googleapis.com
Chemical Reactivity and Derivatization Strategies
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 2,4-dichloro-6-ethyl-5-fluoropyrimidine. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, and their displacement by nucleophiles is facilitated by the electron-withdrawing nature of the pyrimidine ring and the fluorine atom at C5.
The reaction of 2,4-dichloropyrimidines with amine nucleophiles generally results in the selective displacement of the chlorine atom at the C4 position. wuxiapptec.comstackexchange.com This regioselectivity is attributed to the greater electrophilicity of the C4 position compared to the C2 position, a phenomenon influenced by the electronic effects of the ring nitrogen atoms. wuxiapptec.comstackexchange.com The intermediate formed during nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance.
The general reaction proceeds by treating this compound with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the liberated hydrochloric acid. nih.gov These reactions can be carried out in a variety of organic solvents, with reaction conditions ranging from room temperature to elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the process. nih.gov
Table 1: Examples of Selective C4-Amination of Dichloropyrimidines
| Amine Nucleophile | Product | Reaction Conditions | Reference |
| Diethylamine | 2-Chloro-N,N-diethyl-6-ethyl-5-fluoropyrimidin-4-amine | CHCl₃, 40°C, 3h | researchgate.net |
| Morpholine | 4-(2-Chloro-6-ethyl-5-fluoropyrimidin-4-yl)morpholine | iPrOH, reflux | nih.gov |
| Aniline | 2-Chloro-6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine | Toluene, reflux | nih.gov |
Note: The table provides illustrative examples based on the general reactivity of dichloropyrimidines; specific conditions for the 6-ethyl derivative may vary.
The products of the selective C4-amination are 2-chloro-4-amino-6-ethyl-5-fluoropyrimidine derivatives. These compounds are valuable intermediates in their own right, as the remaining chlorine atom at the C2 position can be further displaced by other nucleophiles under more forcing conditions or subjected to other transformations like cross-coupling reactions. nih.gov This stepwise functionalization allows for the controlled and regioselective synthesis of polysubstituted pyrimidines.
Interestingly, studies on related 2,4-dichloro-5-substituted pyrimidines have shown that the regioselectivity can be reversed to favor C2 substitution by employing tertiary amine nucleophiles. researchgate.netnih.gov This alternative reactivity pattern, which proceeds through an in-situ N-dealkylation of an intermediate, significantly broadens the synthetic utility of these dichloropyrimidine scaffolds. nih.gov
Cross-Coupling Reactions for Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyrimidines.
The Suzuki-Miyaura coupling reaction is a highly efficient method for introducing aryl and heteroaryl moieties onto the pyrimidine ring of this compound. mdpi.comlibretexts.org This reaction typically involves the coupling of the chloropyrimidine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.org
Similar to nucleophilic substitution, the Suzuki-Miyaura coupling often proceeds with high regioselectivity, favoring reaction at the C4 position. mdpi.com The greater reactivity of the C4-Cl bond towards the oxidative addition step in the catalytic cycle is the basis for this selectivity. mdpi.comlibretexts.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Aryl-2-chloropyrimidine | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 4-Aryl-2-chloropyrimidine | mdpi.com |
| Heteroarylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 4-Heteroaryl-2-chloropyrimidine | researchgate.net |
Note: This table represents general conditions for Suzuki-Miyaura reactions on dichloropyrimidines.
This methodology is crucial in the synthesis of complex molecules, including pharmaceuticals. For instance, a key step in some synthetic routes to the antifungal drug voriconazole (B182144) involves the coupling of a pyrimidine derivative with a fluorophenyl group. google.com
Amide Formation and Other Functional Group Transformations
While direct amide formation from the chloro positions of this compound is a variation of the aminolysis reactions discussed in section 3.1.1, other functional groups on the pyrimidine ring or its substituents can be transformed to introduce amide functionalities or other groups. Functional group interconversion is a fundamental strategy in organic synthesis to modify a molecule's structure and properties. ub.edufiveable.meic.ac.uk
For example, if a carboxylic acid or ester group were present on a side chain attached to the pyrimidine ring (introduced via a cross-coupling reaction, for instance), standard peptide coupling reagents (e.g., HATU, HOBt) or conversion to an acyl chloride followed by reaction with an amine could be used to form an amide bond. Although direct examples starting from this compound are not prevalent in the provided search results, these are standard synthetic transformations applicable to appropriately functionalized derivatives.
Introduction of Diverse Side Chains for Structural Elaboration
The ethyl group at the C6 position of this compound, while seemingly simple, provides a handle for further structural elaboration. For instance, in the synthesis of voriconazole, this ethyl group is a precursor to a more complex side chain. epo.org Patent literature describes the bromination of the benzylic position of the ethyl group using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN). epo.org
This generates a reactive 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine intermediate. epo.org This bromo-derivative can then participate in further reactions, such as Reformatsky-type couplings with ketones in the presence of zinc, to build the complex side chain required for the final drug molecule. epo.org This strategy highlights how even a simple alkyl substituent can be activated and used as a point of connection for introducing diverse and structurally complex side chains.
Medicinal Chemistry and Pharmacological Investigations of 2,4 Dichloro 6 Ethyl 5 Fluoropyrimidine Derivatives
Pyrimidine (B1678525) Scaffold as a Foundation for Bioactive Compounds
The pyrimidine ring is a fundamental heterocyclic structure that forms the core of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for the development of new therapeutic agents. Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
Pyrimidine derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. The ability of the pyrimidine core to interact with a diverse range of biological targets, such as enzymes and receptors, through various non-covalent interactions, underpins its success in medicinal chemistry. The strategic modification of the pyrimidine ring with different functional groups can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The presence of halogen atoms, such as chlorine and fluorine, as seen in 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, can significantly influence the electronic properties and metabolic stability of the molecule, often leading to improved drug-like characteristics.
Development of Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of drug targets. The 2,4-diaminopyrimidine (B92962) scaffold, which can be synthesized from this compound, is a well-established pharmacophore for kinase inhibition, often acting as a hinge-binder in the ATP-binding site of these enzymes.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its chromosomal rearrangements and activating mutations are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. The development of ALK inhibitors has revolutionized the treatment of ALK-positive malignancies.
While direct studies on this compound derivatives as ALK inhibitors are not extensively documented in publicly available literature, research on closely related 2,4-dianilino-5-fluoropyrimidine derivatives has shown promising results. nih.gov These compounds have demonstrated potent inhibitory activity against both wild-type and crizotinib-resistant mutant ALK. For instance, compound 6f from a synthesized series exhibited significant activity against the H3122 cancer cell line, which harbors an ALK fusion gene. nih.gov
| Compound | ALK IC50 (nM) | H3122 Cell Viability IC50 (µM) |
| 6f | 2.8 | 0.03 |
| Crizotinib | 3.5 | 0.18 |
| Data derived from a study on 2,4-dianilino-5-fluoropyrimidine derivatives. nih.gov |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase involved in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. The pyrimidine scaffold has been extensively utilized in the design of EGFR inhibitors.
Although specific research on this compound derivatives for EGFR inhibition is limited, studies on other substituted pyrimidine derivatives have demonstrated their potential. For example, 2-phenylaminopyrimidine and thienopyrimidine derivatives have been developed as potent EGFR inhibitors. These compounds often target activating mutations in EGFR, as well as the T790M resistance mutation.
Aurora Kinase (AURK) and Polo-like Kinase (PLK) Inhibition
Aurora kinases (A, B, and C) and Polo-like kinases (PLK1-4) are key regulators of mitosis, and their overexpression is frequently observed in human cancers, correlating with poor prognosis. The inhibition of these kinases represents a promising strategy for cancer therapy.
The precursor molecule, 2,4-dichloro-5-fluoropyrimidine (B19854), is a known starting material for the synthesis of 2,4-diaminopyrimidine derivatives that act as Aurora kinase inhibitors. nih.gov These derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells. While specific data for 6-ethyl substituted derivatives are scarce, the general principle of using the 2,4-diamino-5-fluoropyrimidine scaffold for targeting Aurora and Polo-like kinases is well-established in medicinal chemistry. nih.gov
Protein Kinase Cθ Inhibition
Protein Kinase Cθ (PKCθ) is a member of the novel PKC subfamily and plays a critical role in T-cell activation and signaling. This makes it an attractive target for the treatment of autoimmune diseases and organ transplant rejection.
Research has been conducted on 2,4-diamino-5-fluoropyrimidine derivatives as potent and selective inhibitors of PKCθ. nih.gov These studies have focused on optimizing the lead compounds to improve their potency and pharmacokinetic properties while minimizing off-target effects. The 5-fluoro substituent is often crucial for maintaining high potency against PKCθ.
Deoxycytidine Kinase Inhibition
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. It is also essential for the activation of several nucleoside analog prodrugs used in cancer and antiviral therapies.
Syk Kinase Inhibition and Signal Transduction Modulation
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various hematopoietic cells. nih.gov As a critical regulator of immune receptor signaling in inflammatory cells such as B cells, mast cells, macrophages, and neutrophils, Syk has emerged as an attractive therapeutic target for allergic and autoimmune disorders. nih.govnih.gov The development of Syk inhibitors is also of significant interest for potential applications in treating neurological and cancer-related conditions. nih.gov
Research into Syk inhibitors has led to the discovery of 4-anilinopyrimidine-5-carboxamides. nih.gov Structure-activity relationship studies of these pyrimidine derivatives revealed that certain structural features are key for potent Syk inhibitory activity. Specifically, an aminoethylamino group at the 2-position of the pyrimidine ring and a meta-substituted anilino moiety at the 4-position were found to be important for activity. nih.gov These compounds demonstrated high selectivity for Syk over other kinases like ZAP-70, c-Src, and PKC, and they effectively inhibited 5-HT release from RBL cells. nih.gov One promising compound from this series inhibited the passive cutaneous anaphylaxis reaction in mice, suggesting its potential as a new anti-allergic agent. nih.gov
Further research has explored other pyrimidine-based scaffolds, such as 7H-pyrrolo[2,3-d]pyrimidine and 1,3,5-triazine (B166579) derivatives, as novel Syk-kinase inhibitors. researchgate.net Molecular modeling and subsequent synthesis have yielded compounds with significant inhibitory activity against Syk kinase. researchgate.net These inhibitors function by blocking events such as the tyrosine phosphorylation of band 3 in parasitized red blood cells, which is crucial for parasite egress. nih.gov
| Compound Class | Key Structural Features | Biological Activity | Reference |
| 4-Anilinopyrimidine-5-carboxamides | Aminoethylamino at C2, meta-substituted anilino at C4 | Potent and selective Syk inhibition, inhibition of 5-HT release | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Pyrrolo[2,3-d]pyrimidine core | Syk kinase inhibition | researchgate.net |
| 1,3,5-Triazine derivatives | 1,3,5-Triazine core | Syk kinase inhibition | researchgate.net |
Antifungal Agent Development, including Voriconazole (B182144) Precursors
The 2,4-dichloro-5-fluoropyrimidine core is a well-established intermediate in the synthesis of antifungal agents, most notably the triazole antifungal drug, Voriconazole. google.com Voriconazole is used to treat a variety of serious fungal infections. googleapis.com The synthesis of Voriconazole often involves the condensation of a key intermediate with a derivative of 2,4-dichloro-5-fluoropyrimidine. For instance, one patented process describes the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine. google.com Another process involves the reaction with 4-chloro-6-ethyl-5-fluoropyrimidine (B125647). google.com
Beyond its role as a precursor, the broader class of pyrimidine derivatives, particularly fluorinated pyrimidines, has shown direct antifungal activity. mdpi.com For example, 5-fluorouridine, a prodrug of 5-fluorouracil (B62378), exhibits significant antifungal effects against a range of Candida species by inhibiting protein synthesis after being converted within the fungal cell. mdpi.com Other synthetic pyrimidine analogues have also been investigated for their antifungal properties against various pathogens. nih.gov
Antiviral Drug Design
The structural motif of pyrimidine is fundamental in the design of antiviral nucleoside analogues. These compounds often mimic natural nucleosides and interfere with viral replication by targeting viral enzymes like RNA-dependent RNA polymerase (RdRp). nih.gov While direct studies on this compound for antiviral applications are not extensively detailed in the provided context, the broader family of fluoropyrimidine derivatives is highly relevant.
For example, the nucleoside analogue 4'-Fluorouridine (4'-FlU) has demonstrated broad-spectrum antiviral activity against several RNA viruses, including influenza A virus and SARS-CoV-2. nih.gov Its mechanism involves incorporation into the nascent viral RNA, leading to delayed chain termination. nih.gov The efficacy of such pyrimidine analogues can be enhanced when used in combination with other agents, such as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which deplete the intracellular pool of pyrimidines, thereby increasing the incorporation of the antiviral analogue. nih.gov The vast chemical space of pyrimidine derivatives continues to be explored for novel antiviral agents against a wide range of viral pathogens. mdpi.com
Antiproliferative Activity in Cancer Research
Derivatives of 2,4-dichloro-5-fluoropyrimidine are utilized as starting materials for the synthesis of various compounds with potential antiproliferative activity. sigmaaldrich.com The fluoropyrimidine class of compounds, including the well-known 5-fluorouracil (5-FU) and its prodrugs, are widely used chemotherapeutic agents for treating solid tumors. researchgate.netmdpi.com These agents function as antimetabolites, disrupting essential biosynthetic processes within cancer cells. researchgate.net
Numerous studies have synthesized and evaluated novel pyrimidine derivatives for their anticancer properties. nih.gov For instance, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been identified as potential therapeutic agents in cancer treatment. nih.gov The introduction of a trifluoromethyl group into the pyrimidine structure has been shown to potentially improve the bioavailability of these compounds. nih.gov Similarly, other research has focused on pyrido[2,3-d]pyrimidines, which have shown strong cytotoxic effects against cancer cell lines like A549. mdpi.com The antiproliferative activity of various other heterocyclic systems built upon the pyrimidine scaffold, such as 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines and 4-chloro-5,6-dihydro-2H-pyrans, has also been demonstrated in several human solid tumor cell lines. nih.govnih.gov
The primary mechanism of antitumor activity for many fluoropyrimidines, such as 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS). researchgate.netnih.gov TS is a crucial enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and replication. researchgate.netresearchgate.net
The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to the nucleotide-binding site of TS. researchgate.net This binding forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), which blocks the normal substrate (dUMP) from accessing the active site. researchgate.netnih.gov The inhibition of TS leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and an increase in deoxyuridine triphosphate (dUTP) levels, both of which result in DNA damage and ultimately lead to cell death. researchgate.net The level of TS expression in tumors can be an indicator of response to fluoropyrimidine-based chemotherapy, with lower expression often correlating with better treatment outcomes. nih.govnih.gov
In addition to TS inhibition, metabolites of 5-FU can be incorporated into both RNA and DNA. researchgate.netresearchgate.net The incorporation into RNA disrupts RNA processing and function, while incorporation into DNA contributes to DNA damage, further enhancing the cytotoxic effects of these compounds. researchgate.netresearchgate.net
The inhibition of cellular degranulation is a key therapeutic strategy for allergic and inflammatory conditions. This process is often mediated by the activation of Syk kinase in mast cells and basophils. As discussed in section 4.2.6, pyrimidine derivatives have been developed as potent Syk inhibitors. nih.gov By inhibiting Syk, these compounds can block the downstream signaling pathways that lead to the release of inflammatory mediators, such as histamine (B1213489) and serotonin (B10506) (5-HT), from granules within these cells.
Studies on 4-anilinopyrimidine-5-carboxamide derivatives have shown that they exhibit good inhibitory activities against 5-HT release from rat basophilic leukemia (RBL) cells, a common model for studying mast cell degranulation. nih.gov This inhibition of degranulation is a direct functional consequence of Syk kinase inhibition. The efficacy of these compounds in cellular models underscores their potential for development as anti-allergic and anti-inflammatory agents. nih.gov
Central Nervous System (CNS) Active Agents
While the primary focus of research on this compound derivatives has been in oncology and infectious diseases, the versatile pyrimidine scaffold is also a privileged structure in the development of agents active in the central nervous system (CNS). The ability to modify the pyrimidine core at various positions allows for the fine-tuning of physicochemical properties, such as lipophilicity and polarity, which are critical for crossing the blood-brain barrier. Although specific examples derived directly from this compound for CNS applications were not detailed in the provided search results, the broader class of pyrimidine derivatives has been investigated for various CNS targets.
Serotonin Receptor (5-HT2C) Modulation
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly found in the central nervous system, is a significant target for the treatment of various neurological disorders, including obesity, psychiatric conditions, and substance use disorders. acs.orgnih.gov The development of selective 5-HT2C receptor agonists is a key area of research, and pyrimidine derivatives have emerged as a promising class of modulators. nih.govmdpi.com
Research into 2,4-disubstituted pyrimidines has shown that this scaffold can be effectively utilized to develop potent and selective 5-HT2C agonists. While studies specifically detailing the 6-ethyl derivative are not prevalent, the core 2,4-dichloro-5-fluoropyrimidine structure is a valuable starting material for creating libraries of such compounds. sigmaaldrich.comchemicalbook.com For instance, a series of pyrimidine derivatives were synthesized and evaluated for their binding affinities towards 5-HT2C receptors. nih.gov In these studies, modifications at the 2 and 4 positions of the pyrimidine ring were explored to optimize potency and selectivity over other serotonin receptor subtypes like 5-HT2A and 5-HT2B, activation of which can lead to undesirable side effects. mdpi.com One promising pyrimidine analogue, (R,R)-4e, demonstrated an excellent binding affinity for the 5-HT2C receptor along with good selectivity against other 5-HT receptor subtypes. nih.gov
The general synthetic strategy often involves the nucleophilic substitution of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring, allowing for the introduction of various amine and alkoxy moieties that are crucial for receptor interaction. The fluorine atom at the C5 position can enhance metabolic stability and binding affinity.
Table 1: Binding Affinities of Representative Pyrimidine Derivatives for 5-HT2 Receptor Subtypes
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
|---|---|---|---|
| (R,R)-4e | 1.2 | 120 | 35 |
| WAY-161503 | 2.4 | 103 | 1.8 |
| Lorcaserin | 13 | 148 | 92 |
Data sourced from studies on pyrimidine-based 5-HT2C modulators. mdpi.comresearchgate.net
Exploration in Pain Relief Therapy as Sigma-1 (σ1) Antagonists
The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone located in the central nervous system and is implicated in the modulation of pain signaling. acs.orgnih.gov Antagonists of the σ1 receptor have shown significant promise in preclinical models of neuropathic pain, making this receptor an attractive target for the development of novel analgesics. acs.orgacs.org
Recent research has focused on the discovery and synthesis of novel compounds with a pyrimidine scaffold as potent σ1 receptor antagonists. acs.orgnih.govresearchgate.net These studies have established that the pyrimidine core is crucial for activity. Structure-activity relationship (SAR) studies have revealed that variations in substituents on the pyrimidine ring and the nature of basic amino moieties significantly influence the binding affinity for the σ1 receptor and selectivity over the σ2 receptor. acs.org
One particularly promising derivative, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine (compound 137), demonstrated high binding affinity to the σ1 receptor and excellent selectivity. acs.orgnih.gov This compound exhibited dose-dependent antinociceptive effects in both the mouse formalin-induced pain model and the rat chronic constriction injury (CCI) model of neuropathic pain, without causing motor impairments. acs.org These findings suggest that pyrimidine derivatives hold potential as a novel class of drugs for treating neuropathic pain. acs.orgnih.gov
Table 2: In Vitro Binding Affinities of a Lead Pyrimidine Derivative for Sigma Receptors
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Compound 137 | 1.06 | 1425 | 1344-fold |
Data from a study on pyrimidine scaffold-based sigma-1 receptor antagonists. acs.org
Broader Therapeutic Applications of Pyrimidine Derivatives
The versatility of the pyrimidine ring has led to its incorporation into a vast number of molecules with a wide spectrum of pharmacological activities. nih.govgsconlinepress.commdpi.com
Pyrimidine derivatives are foundational to the development of numerous antimicrobial and antimalarial drugs. gsconlinepress.comgsconlinepress.com They often function by inhibiting essential parasitic enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and parasite survival. youtube.comnih.gov Drugs like pyrimethamine (B1678524) are classic examples of pyrimidine-based antimalarials. gsconlinepress.comyoutube.com
Research continues to explore novel pyrimidine derivatives to combat drug resistance. For instance, new classes of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been developed as Plasmodium falciparum DHFR inhibitors. nih.gov Additionally, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, showing activity against blood-stage parasites. chemrxiv.org The structural diversity achievable from starting materials like 2,4-dichloro-5-fluoropyrimidine allows for the generation of compounds with potential activity against a range of microbial pathogens. researchgate.net
The pyrimidine scaffold is present in several clinically approved anti-inflammatory drugs. nih.gov These derivatives often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins. nih.govnih.gov Some pyrimidine derivatives have demonstrated selective COX-2 inhibition, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The analgesic effects of pyrimidine derivatives are often linked to their anti-inflammatory properties. researcher.life
Furthermore, pyrimidine-based compounds have been extensively investigated for their anticonvulsant activity. ekb.egfrontiersin.orgpensoft.netjapsonline.com Many of these derivatives are thought to exert their effects by modulating GABAergic neurotransmission. ekb.egjapsonline.com In the realm of cardiovascular medicine, certain pyrimidine derivatives have been shown to possess antihypertensive properties. nih.gov These compounds can induce vasodilation through mechanisms such as calcium channel antagonism and also exhibit diuretic and antiplatelet effects, highlighting their potential for managing hypertension. nih.gov
A number of pyrimidine derivatives have been reported to possess antioxidant properties. mdpi.comnih.govresearchgate.net Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. The antioxidant activity of pyrimidine derivatives can be influenced by the nature and position of substituents on the pyrimidine ring. researchgate.net The inclusion of halogen atoms, such as fluorine, can modulate the electronic properties of the molecule and potentially enhance its antioxidant capacity and other pharmacological activities. researchgate.netresearchgate.netnih.gov
Structure Activity Relationships Sar and Computational Drug Design
Molecular Modeling and Docking Studies (e.g., Autodock)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, docking studies would theoretically involve placing the molecule into the binding site of a specific biological target, such as an enzyme or receptor.
Using software like AutoDock, researchers can simulate the binding process. The pyrimidine (B1678525) ring can form hydrogen bonds and aromatic interactions, while the halogen atoms (chlorine and fluorine) can participate in halogen bonding and hydrophobic interactions. The ethyl group contributes to the molecule's steric profile and can fit into hydrophobic pockets within the binding site. A hypothetical docking study would assess the binding affinity and pose of the molecule, providing insights into its potential as an inhibitor or modulator of the target protein. For instance, in the development of kinase inhibitors, where pyrimidine is a common core structure, docking studies help in understanding the key interactions with amino acid residues in the ATP-binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchpublish.com A QSAR model for derivatives of this compound would require a dataset of analogs with measured biological activities. researchpublish.com
The process involves calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. nih.gov Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that correlates these descriptors with biological activity. rjpbr.com Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For pyrimidine derivatives, QSAR studies have often highlighted the importance of lipophilicity and specific electronic features for their biological activity. nih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
The potency and selectivity of a drug candidate can be fine-tuned by modifying its substituents. For the this compound scaffold, the chlorine, fluorine, and ethyl groups are key points for modification.
Effect of Halogenation and Alkyl Substitution
The presence and position of halogen atoms can significantly affect a molecule's biological profile. The fluorine atom at the 5-position is a strong electron-withdrawing group, which can influence the pKa of the pyrimidine ring and its ability to interact with biological targets. It can also enhance metabolic stability and binding affinity. The two chlorine atoms at the 2- and 4-positions are reactive sites suitable for nucleophilic substitution, allowing for the introduction of various functional groups to explore the chemical space around the core.
The ethyl group at the 6-position contributes to the molecule's size and lipophilicity. Replacing it with other alkyl groups (e.g., methyl, propyl) would alter these properties, potentially leading to improved binding or pharmacokinetic profiles.
Optimization of Chain Length and Steric Hindrance
Varying the length of the alkyl chain at the 6-position can optimize van der Waals interactions within a receptor's binding pocket. A shorter chain like a methyl group might be optimal for a small pocket, while a longer chain could be necessary to reach a more distant hydrophobic region. However, excessively large or bulky substituents can introduce steric hindrance, preventing the molecule from binding effectively to its target. Computational modeling can help predict the optimal size and shape of substituents to maximize potency while minimizing steric clashes.
Bioisosteric Replacement Strategies Involving the Pyrimidine Scaffold
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com For the pyrimidine scaffold, a common bioisosteric replacement is another heterocycle, such as a purine (B94841) or a triazine. This can alter the molecule's hydrogen bonding pattern, solubility, and metabolic stability.
The fluorine atom itself is often used as a bioisostere for a hydrogen atom or a hydroxyl group. researchgate.net This substitution can block metabolic oxidation at that position and alter the electronic properties of the molecule, often leading to increased binding affinity. researchgate.net Similarly, the chlorine atoms could be replaced by other groups like cyano or trifluoromethyl to modulate electronic and steric properties.
Design of Prodrugs for Enhanced Pharmacological Profiles
A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. nih.gov This strategy is often employed to improve properties such as solubility, permeability, or to achieve targeted drug delivery. For derivatives of this compound, a prodrug approach could be used to enhance oral bioavailability. For instance, if a derivative contains a functional group like a hydroxyl or an amine, it could be esterified or amidated with a promoiety that is cleaved by enzymes in the body to release the active compound. Pyrimidine analogues have been successfully developed as prodrugs to treat viral infections and cancer. techlinkcenter.orgnih.gov
Agrochemical Research Applications
Structural Versatility and Reactivity in Agrochemical Development
The compound 2,4-dichloro-6-ethyl-5-fluoropyrimidine is a significant intermediate in the synthesis of modern agrochemicals, particularly herbicides. Its utility stems from the specific arrangement of substituents on the pyrimidine (B1678525) ring, which imparts a high degree of structural versatility and controlled reactivity. The pyrimidine core, an electron-deficient heterocyclic system, is rendered even more reactive towards nucleophilic attack by the presence of two chlorine atoms at the C2 and C4 positions. The ethyl group at C6 and the fluorine atom at C5 further modulate the electronic properties of the ring, influencing the regioselectivity of substitution reactions.
The primary mode of reactivity for this compound in synthetic applications is nucleophilic aromatic substitution (SNAr). This type of reaction allows for the sequential and regioselective replacement of the two chlorine atoms with a wide variety of nucleophiles, making the compound a versatile scaffold for building complex molecular architectures. In pyrimidine systems of this nature, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This differential reactivity is a key feature exploited by synthetic chemists to introduce different functional groups at these two positions in a controlled manner.
The greater reactivity at the C4 position can be attributed to the better stabilization of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. The electron-withdrawing nitrogen atom at position 3 provides significant stabilization for the negative charge developed during the attack at C4. This inherent regioselectivity allows for a strategic approach to the synthesis of polysubstituted pyrimidines, which are common motifs in a variety of biologically active compounds.
Research in agrochemical development leverages this reactivity to construct novel herbicides. By reacting this compound with various nucleophiles such as amines, alcohols, and thiols, researchers can generate extensive libraries of derivative compounds. These derivatives can then be screened for herbicidal activity. The ability to readily modify the substituents at the C2 and C4 positions allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties, such as solubility and soil mobility.
The following table illustrates the versatility of this compound in nucleophilic substitution reactions, which is fundamental to its application in the development of new agrochemicals.
| Nucleophile Class | Reagent Example | Position of Primary Substitution | Resulting Structure | Potential Functional Group Introduced |
| Amines | Primary or Secondary Amine (R-NH₂) | C4 | 4-amino-2-chloro-6-ethyl-5-fluoropyrimidine | Amino group |
| Alcohols | Alkoxide (R-O⁻) | C4 | 2-chloro-4-alkoxy-6-ethyl-5-fluoropyrimidine | Ether linkage |
| Thiols | Thiolate (R-S⁻) | C4 | 2-chloro-6-ethyl-5-fluoro-4-(alkylthio)pyrimidine | Thioether linkage |
Following a primary substitution at the C4 position, the remaining chlorine atom at the C2 position can be replaced by reacting the monosubstituted intermediate with a second, different nucleophile, often under more forcing reaction conditions. This stepwise functionalization is a powerful tool for creating highly complex and diverse molecular structures tailored for specific biological targets in plants. This structural versatility and predictable reactivity make this compound a valuable building block in the ongoing search for new and more effective crop protection agents.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Accessing Diverse Derivatives
The future of drug discovery with the 2,4-dichloro-6-ethyl-5-fluoropyrimidine scaffold is intrinsically linked to the development of innovative and efficient synthetic strategies. The two chlorine atoms are prime sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of extensive chemical libraries for high-throughput screening.
Modern synthetic organic chemistry offers a powerful toolkit to move beyond traditional substitution reactions. Advanced transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are being increasingly employed to create carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions. These methods allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, which would be difficult to achieve with classical methods.
Furthermore, multicomponent reactions (MCRs) present a highly efficient strategy for generating molecular complexity in a single step. By combining three or more reactants, MCRs can rapidly produce a wide range of structurally diverse pyrimidine (B1678525) derivatives. The application of MCRs to functionalized this compound intermediates could significantly accelerate the discovery of new bioactive compounds.
Another promising avenue is the use of "deconstruction-reconstruction" strategies. This approach involves chemically converting the pyrimidine ring into a reactive intermediate that can then be used in various cyclization reactions to form new heterocyclic systems. This allows for a fundamental alteration of the core scaffold, enabling access to novel chemical spaces that would be otherwise challenging to obtain.
The table below summarizes some of the key methodologies being explored for the diversification of pyrimidine scaffolds.
| Methodology | Description | Potential Application to this compound |
| Transition-Metal Cross-Coupling | Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig that form C-C and C-X bonds. | Stepwise or simultaneous replacement of chloro groups with diverse aryl, alkynyl, or amino substituents. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. | Rapid generation of complex derivatives from a functionalized pyrimidine precursor. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Efficient and rapid synthesis of derivative libraries for screening. |
| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to an intermediate, followed by recyclization to form new heterocyles. | Transformation of the core pyrimidine into novel heterocyclic scaffolds. |
| Green Chemistry Approaches | Utilization of environmentally benign solvents (e.g., ionic liquids) and catalysts. | Sustainable and efficient synthesis of derivatives. |
Advanced Computational Approaches for Predictive Modeling
As synthetic methodologies enable the creation of vast libraries of this compound derivatives, advanced computational approaches become indispensable for navigating this expansive chemical space. In silico techniques are crucial for prioritizing synthetic targets, predicting biological activity, and understanding the molecular basis of drug-target interactions, thereby saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. nih.govbenthamdirect.com By analyzing a dataset of synthesized derivatives and their measured biological activities, QSAR models can identify the physicochemical properties and structural features that correlate with potency. nih.govbenthamdirect.com These models can then be used to predict the activity of virtual compounds, guiding the design of more effective molecules. For instance, a QSAR study on halogenated pyrimidine derivatives identified key molecular descriptors that correlate with the inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH), demonstrating the predictive power of this approach. nih.govbenthamdirect.com
Molecular docking is another powerful technique used to predict how a molecule will bind to the active site of a biological target, such as a protein kinase or enzyme. researchgate.netnih.govinnovareacademics.in By simulating the binding pose and calculating a binding energy score, docking can help identify which derivatives are most likely to be active and can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for binding. nih.gov This structural insight is invaluable for the rational design of new analogs with improved affinity and selectivity. researchgate.net
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. mdpi.com This can help assess the stability of the predicted binding pose from docking and provide a more accurate estimation of binding free energies. mdpi.com Such computational tools are increasingly integrated into the drug discovery pipeline to de-risk projects and enhance the probability of success. biotech-asia.orgbenthamdirect.com
| Computational Method | Purpose | Application in Pyrimidine Drug Design |
| QSAR | Predicts biological activity based on chemical structure. | Prioritize synthesis of derivatives with high predicted potency. nih.govtandfonline.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Identify potential biological targets and guide structure-based design. researchgate.netnih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. | Assess the stability of ligand-protein complexes and refine binding energy calculations. mdpi.com |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Identify candidates with favorable drug-like properties early in the design phase. mdpi.com |
Exploration of New Biological Targets and Disease Indications
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govekb.eg While 5-fluorouracil (B62378), a related compound, is a well-established anticancer agent that primarily inhibits thymidylate synthase, derivatives of this compound have the potential to engage a much broader array of targets, opening up new therapeutic possibilities.
A major area of focus is protein kinases, which are frequently dysregulated in cancer and other diseases. nih.govacs.orgnih.gov The pyrimidine core can act as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of many kinases. rsc.org Derivatives have been developed as inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egekb.eg Future research will involve screening libraries of new derivatives against large panels of kinases to identify novel and selective inhibitors. acs.org
Beyond oncology, there is growing interest in exploring other disease indications. For example, kinases are also implicated in neurodegenerative diseases, and pyrimidine-based inhibitors are being investigated for targets in this area. acs.org Furthermore, systematic genomic screening approaches have identified unexpected new targets for 5-fluoropyrimidines, including proteins involved in chromosome segregation and organization. nih.govnih.gov This suggests that derivatives of this compound could have novel mechanisms of action and may be effective against diseases beyond cancer by targeting fundamental cellular processes.
Other potential targets for pyrimidine derivatives include enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and a target for anti-inflammatory and antiviral therapies, and topoisomerases, which are involved in DNA replication and are established anticancer targets. nih.govbenthamdirect.comresearchgate.net
| Potential Target Class | Examples | Therapeutic Area |
| Protein Kinases | EGFR, ALK, CDKs, VEGFR, Aurora Kinase, JAK3 | Oncology, Inflammation, Neurodegeneration tandfonline.comnih.govacs.orgacs.org |
| Metabolic Enzymes | Thymidylate Synthase, Dihydropyrimidine Dehydrogenase (DPD), DHODH | Oncology, Infectious Diseases nih.govcancernetwork.comnih.gov |
| DNA/RNA Processing | Topoisomerases, RNA Polymerases | Oncology, Antiviral |
| Chromatin/Chromosome Biology | Histone Modifying Enzymes, Kinetochore Proteins | Oncology nih.govnih.gov |
Development of Pyrimidine-Based Scaffolds with Improved Selectivity and Efficacy
A key challenge in drug development is achieving high selectivity for the desired biological target while minimizing off-target effects that can lead to toxicity. For pyrimidine-based compounds, particularly kinase inhibitors, achieving selectivity can be difficult due to the conserved nature of the ATP-binding site across the kinome. acs.org Future research will focus heavily on rational design strategies to develop next-generation scaffolds with superior selectivity and efficacy.
Structure-Activity Relationship (SAR) studies are fundamental to this effort. By systematically modifying the substituents at the C2, C4, and C6 positions of the pyrimidine ring and evaluating the impact on potency and selectivity, researchers can build a detailed understanding of how different chemical features influence biological activity. frontiersin.orgnih.govresearchgate.net For example, incorporating specific side chains can exploit subtle differences in the amino acid residues of the target's active site, leading to enhanced selectivity. acs.org
Scaffold hopping is another powerful strategy for improving drug properties. nih.gov This involves replacing the central pyrimidine core with a different heterocyclic system while retaining the key pharmacophoric elements responsible for target binding. researchgate.netresearchgate.net This can lead to the discovery of novel chemotypes with completely different physicochemical properties, potentially overcoming issues like poor solubility, metabolic instability, or off-target toxicity associated with the original scaffold. nih.govacs.org Fusing another ring to the pyrimidine core, to create structures like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, has proven to be a successful tactic for enhancing the potency and modulating the selectivity of kinase inhibitors. rsc.orgrsc.orgnih.gov
The ultimate goal is to design molecules that are not only potent and selective but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By integrating computational modeling, advanced synthetic chemistry, and thorough biological evaluation, the development of pyrimidine-based scaffolds originating from versatile starting materials like this compound will continue to be a highly promising avenue for the discovery of new and improved medicines. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves sequential halogenation and alkylation of a pyrimidine core. Fluorination at the 5-position typically employs KF or Selectfluor® in polar aprotic solvents (e.g., DMF) at 50–80°C. Ethylation at the 6-position may utilize ethyl Grignard reagents or ethyl halides with CuI catalysis. Optimization includes adjusting solvent polarity, temperature gradients, and reactant stoichiometry. Reaction progress is monitored via TLC or HPLC, with yields averaging 60–75% after purification by column chromatography .
Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure of this compound?
- Methodological Answer : X-ray crystallography provides bond lengths (e.g., C–Cl ≈ 1.73 Å, C–F ≈ 1.34 Å), angles, and dihedral angles (e.g., ethyl group dihedral angle ~73.5° relative to the pyrimidine plane). Key validation parameters include R factor (<0.05) and data-to-parameter ratio (>15). Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the crystal lattice, with centrosymmetric dimers observed in related structures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what signature peaks are indicative of its structure?
- Methodological Answer :
- ¹⁹F NMR : A singlet at δ ~-120 ppm confirms the 5-fluoro group.
- ¹H NMR : Ethyl CH₂ appears as a triplet (δ 1.2–1.4), and CH₃ as a quartet (δ 0.9–1.1).
- IR : C–Cl stretches at 550–600 cm⁻¹; C–F at 1100–1200 cm⁻¹.
- Mass Spectrometry : Molecular ion [M⁺] at m/z 209.03 (theoretical) .
Q. What stability considerations are critical for storing this compound, and how should decomposition be monitored?
- Methodological Answer : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis. Stability is assessed via accelerated aging tests (40°C, 75% RH for 4 weeks) and monitored by HPLC. Decomposition products (e.g., hydroxylated derivatives) are identified via LC-MS. Avoid DMSO for long-term storage due to sulfoxide byproduct formation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311++G**) analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to identify electrophilic sites (C-2 and C-4). Fukui functions and Mulliken charges highlight chloro groups as reactive centers. Solvent effects (PCM model) predict solvation energies, correlating with experimental substitution kinetics. Transition-state modeling reveals activation barriers for nucleophilic aromatic substitution .
Q. In cross-coupling reactions (e.g., Suzuki), how does the presence of multiple leaving groups (Cl at 2,4) affect selectivity?
- Methodological Answer : Competing substitution at C-2 vs. C-4 is controlled by steric and electronic factors. Pd catalysts with bulky ligands (XPhos) favor substitution at the less hindered C-4 position. Microwave-assisted conditions (120°C, 30 min) enhance selectivity (>90% for C-4 products). Solvent polarity (toluene/EtOH) and base (Cs₂CO₃) modulate reaction pathways, validated by GC-MS .
Q. How do substituents (Cl, F, ethyl) influence biological activity, and what methodologies assess structure-activity relationships (SAR)?
- Methodological Answer : Fluorine enhances metabolic stability; ethyl increases lipophilicity (cLogP ~2.8). SAR studies involve synthesizing analogues (e.g., replacing Cl with Br) and testing enzyme inhibition (e.g., thymidine phosphorylase IC₅₀ < 1 µM). QSAR models correlate substituent Hammett constants (σ) with activity. Molecular docking (AutoDock Vina) predicts binding modes to target proteins, validated by crystallography .
Q. How do solvent polarity and proticity influence regioselectivity in nucleophilic aromatic substitution?
- Methodological Answer : Polar aprotic solvents (DMF) stabilize transition states via dipole interactions, favoring substitution at C-4. Protic solvents (EtOH) slow reaction kinetics, leading to mixed products. Solvation free energies (SMD model) predict activation barriers, with experimental validation via UV-Vis kinetics. Rate constants (k) for C-4 substitution are 3–5× higher in DMF than EtOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
